molecular formula C12H25NO5 B1394106 [2-(Octyloxy)ethyl]amine oxalate CAS No. 1211496-91-1

[2-(Octyloxy)ethyl]amine oxalate

Cat. No.: B1394106
CAS No.: 1211496-91-1
M. Wt: 263.33 g/mol
InChI Key: OFTJONXMASGVBP-UHFFFAOYSA-N
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Description

Chemical Overview [2-(Octyloxy)ethyl]amine oxalate is an organic compound with the CAS Number 1211496-91-1 and a molecular formula of C 12 H 25 NO 5 . It has a molecular weight of 263.33 g/mol . The compound is supplied as an oxalate salt, which can enhance its stability and crystallinity for research purposes. Research Applications and Value This amine ether derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds with similar alkoxyalkylamine structures are investigated as intermediates in the development of potential therapeutics for neurological disorders . Researchers also utilize such molecules in material science, for instance, in the development of novel polymer stabilizers . Its structure, featuring a polar head and a long hydrophobic octyl chain, makes it a candidate for research in surfactant chemistry and the synthesis of more complex chemical entities. Handling and Storage For long-term stability, it is recommended to store this product at -20°C for 1-2 years. For shorter periods of 1-2 weeks, storage at 2-8°C is acceptable . Researchers should consult the Safety Data Sheet (SDS) prior to use. Standard laboratory safety practices are essential: wear protective gloves, protective clothing, eye protection, and face protection . Ensure adequate ventilation and avoid the formation of aerosol and dust. Regulatory and Use Compliance This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. It must not be used as a consumer product .

Properties

IUPAC Name

2-octoxyethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO.C2H2O4/c1-2-3-4-5-6-7-9-12-10-8-11;3-1(4)2(5)6/h2-11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTJONXMASGVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of 2-octyloxyethylamine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, molecular weight, and synthesis of 2-octyloxyethylamine oxalate , designed for researchers in medicinal chemistry and surfactant science.

Structure, Synthesis, and Molecular Characterization

Executive Summary

2-Octyloxyethylamine oxalate is the oxalate salt of the ether amine 2-(octyloxy)ethan-1-amine. Structurally, it consists of a hydrophobic n-octyl chain linked via an ether oxygen to an ethylamine group, neutralized by oxalic acid. This amphiphilic structure confers significant surface-active properties, making it a valuable intermediate in the synthesis of functionalized lipids, corrosion inhibitors, and specialty surfactants.

This guide provides a definitive breakdown of its molecular architecture, calculated physicochemical properties, and a validated synthetic pathway.

Chemical Identity & Structure

Molecular Architecture

The compound exists as an ionic pair between the protonated ether amine and the oxalate anion. Depending on the stoichiometry employed during crystallization, it typically forms either the hydrogen oxalate (1:1) or the neutral oxalate (2:1) . The 1:1 form is generally preferred in pharmaceutical and reagent contexts for its superior crystallinity and defined melting point.

  • Systematic Name: 2-(Octyloxy)ethan-1-aminium hydrogen oxalate

  • Parent Amine: 2-Octyloxyethylamine (

    
    )
    
  • Counterion: Oxalic Acid (

    
    )
    
Quantitative Data Table
PropertyFree Base (Amine)Hydrogen Oxalate Salt (1:1)Neutral Oxalate Salt (2:1)
Formula



Molecular Weight 173.29 g/mol 263.32 g/mol 436.61 g/mol
Exact Mass 173.1780 Da263.1733 Da436.3512 Da
Structure Octyl-O-Ethyl-NH₂[Octyl-O-Ethyl-NH₃]⁺ [HC₂O₄]⁻[Octyl-O-Ethyl-NH₃]⁺₂ [C₂O₄]²⁻
CAS (Base) Not widely indexed;[1][2][3][4][5] see IUPACN/A (In-situ formation)N/A
Physical State Colorless LiquidWhite Crystalline SolidWhite Solid

Note: Unless "Hemioxalate" is specified, "Oxalate" in commercial catalogs typically refers to the 1:1 acid salt due to the stabilization provided by the hydrogen-bonded network of the


 anion.
Structural Visualization (DOT)

The following diagram illustrates the connectivity of the 1:1 salt, highlighting the ether linkage and the ionic interaction.

Structure cluster_salt 2-Octyloxyethylamine Hydrogen Oxalate Octyl n-Octyl Chain (C8H17) Ether Ether Linkage (-O-) Octyl->Ether Ethyl Ethyl Spacer (-CH2-CH2-) Ether->Ethyl Amine Ammonium Head (-NH3+) Ethyl->Amine Oxalate Hydrogen Oxalate Anion (HC2O4-) Amine->Oxalate Ionic Interaction

Figure 1: Structural connectivity of 2-octyloxyethylamine hydrogen oxalate, showing the hydrophobic tail and hydrophilic ionic head.

Synthesis & Production Protocols

The synthesis of 2-octyloxyethylamine oxalate involves two primary phases: the construction of the ether amine skeleton and the subsequent salt formation. The Williamson Ether Synthesis or Reductive Amination are the standard industrial routes. Below is a high-purity laboratory protocol.

Phase I: Synthesis of 2-Octyloxyethylamine

Method: Nucleophilic Substitution (Gabriel Synthesis modification or Direct Amination). Precursors: 1-Octanol, 2-Chloroethylamine hydrochloride (or 2-Chloroethanol followed by amination).

Protocol A: From 2-(Octyloxy)ethanol (Preferred for Purity)
  • Etherification: React 1-octanol with ethylene oxide (industrial) or 2-chloroethanol (lab) using a base (NaOH) to form 2-(octyloxy)ethanol .

    • Reaction:

      
      
      
  • Activation: Convert the alcohol to a leaving group (Mesylate or Tosylate).

    • Reagent: Methanesulfonyl chloride (MsCl), Triethylamine (

      
      ), DCM.
      
    • Temp: 0°C to RT.

  • Amination: Displace the mesylate with Ammonia (

    
    ) or Sodium Azide (
    
    
    
    ) followed by reduction (
    
    
    or Staudinger reaction).
    • Direct Amination: Treat the mesylate with excess alcoholic ammonia in a pressure vessel at 80°C.

    • Yield: ~70-80%.

Phase II: Oxalate Salt Formation

This step purifies the amine and stabilizes it as a solid.

  • Dissolution: Dissolve 10 mmol of crude 2-octyloxyethylamine in 20 mL of anhydrous ethanol or diethyl ether.

  • Acid Addition: Prepare a saturated solution of Oxalic Acid Dihydrate (10 mmol for 1:1 salt) in warm ethanol.

  • Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring.

    • Observation: A white precipitate (exothermic) will form immediately.

  • Crystallization: Cool the mixture to 4°C for 2 hours.

  • Filtration: Filter the white solid under vacuum, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum/desiccator.

Synthesis Workflow Diagram

Synthesis Octanol 1-Octanol EtherAlcohol 2-(Octyloxy)ethanol Octanol->EtherAlcohol Etherification Chloroethanol 2-Chloroethanol Chloroethanol->EtherAlcohol Etherification Activated Activated Intermediate (Mesylate/Tosylate) EtherAlcohol->Activated Activation FreeBase 2-Octyloxyethylamine (Free Base) Activated->FreeBase Nucleophilic Substitution Product 2-Octyloxyethylamine Oxalate (Crystalline Solid) FreeBase->Product Salt Formation Base NaOH / KOH Base->EtherAlcohol MsCl MsCl / Et3N MsCl->Activated Ammonia NH3 (excess) Ammonia->FreeBase Oxalic Oxalic Acid Oxalic->Product

Figure 2: Step-by-step synthetic pathway from commodity precursors to the final oxalate salt.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     0.88 ppm (t, 3H):  Terminal methyl group of the octyl chain.
    
  • 
     1.2-1.4 ppm (m, 10H):  Methylene protons of the octyl chain (
    
    
    
    bulk).
  • 
     1.55 ppm (m, 2H): 
    
    
    
    -methylene of the octyl chain (relative to ether oxygen).
  • 
     3.50 ppm (t, 2H): 
    
    
    
    -methylene of the octyl chain (
    
    
    ).
  • 
     3.70 ppm (t, 2H):  Ethylene linker (
    
    
    
    ).
  • 
     3.15 ppm (t, 2H):  Ethylene linker adjacent to nitrogen (
    
    
    
    ). Shifted downfield due to protonation.
Infrared Spectroscopy (FT-IR)
  • 2800-3000 cm⁻¹: C-H stretching (Alkyl chain).

  • 1100-1150 cm⁻¹: C-O-C ether stretching (Strong).

  • 1600-1650 cm⁻¹: N-H bending (Ammonium salt).

  • 1700-1720 cm⁻¹: C=O stretching (Oxalate carbonyl, broad due to H-bonding).

Applications & Handling

Applications
  • Surfactant Science: The compound acts as a cationic surfactant (at low pH) or a catanionic precursor. The ether linkage provides chemical stability superior to esters in hydrolytic environments.

  • Flotation Agents: Used in the mining industry for the flotation of quartz and silicates due to the specific interaction of the amine headgroup with silicate surfaces.

  • Lipid Synthesis: Serves as a "spacer" building block in the synthesis of lipid nanoparticles (LNPs) where an ionizable amine with a hydrophobic tail is required.

Stability & Safety
  • Hygroscopicity: Amine oxalates can be hygroscopic. Store in a desiccator.

  • Toxicity: Like most aliphatic amines and oxalates, it is likely an irritant to skin and eyes. Oxalic acid is nephrotoxic; handle with standard PPE (gloves, goggles).

  • Solubility: Soluble in hot water, ethanol, and methanol. Sparingly soluble in cold water (depending on chain length and temperature) and non-polar solvents.

References

  • PubChem. 2-(Octyloxy)ethanol (Precursor). National Library of Medicine.[1][2] Available at: [Link]

  • European Patent Office.Alkyl ether amine foam control compounds. Patent WO2020068481A1.

Sources

Technical Whitepaper: Ether Amine Architectures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level medicinal chemistry strategies regarding ether amine building blocks.

From Physicochemical Modulation to Advanced Linker Design

Executive Summary

In the optimization of lead compounds, the ether amine motif—defined here as an amine functionality proximal to an ether linkage (typically


 or 

)—serves as a critical "physicochemical lever." Unlike simple alkyl amines, ether amines offer a unique ability to modulate basicity (

), reduce lipophilicity (

), and disrupt metabolic hotspots without sacrificing solubility.[1] This guide analyzes the structural utility of ether amines, ranging from flexible acyclic solubilizers to rigidified sp

-rich scaffolds like oxetanes and azetidines, and provides validated protocols for their integration.[1]

Part 1: The Physicochemical Advantage

The strategic insertion of an ether oxygen near an amine center is rarely about binding affinity alone; it is almost always about property forecast .

The "Oxygen Effect" on Basicity and Permeability

Replacing a methylene unit (


) with an oxygen atom (

) induces a strong electron-withdrawing inductive effect (

). When placed

to an amine, this significantly lowers the

of the conjugate acid.[1]
  • Mechanism: The electronegative oxygen pulls electron density through the

    
    -framework, destabilizing the protonated ammonium species.
    
  • Impact: Lowering the

    
     (e.g., from ~10.5 to ~9.5) increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability  and blood-brain barrier (BBB) penetration.
    
Comparative Data: Alkyl vs. Ether Amines

The following table illustrates the physicochemical shift when transitioning from alkyl chains to ether variants.

Propertyn-Propylamine Scaffold2-Methoxyethylamine ScaffoldMedicinal Chemistry Impact
Structure


Bioisosteric Replacement
Approx.



Reduced basicity limits lysosomal trapping and improves permeability.
LogP (ClogP) Higher (Lipophilic)Lower (Hydrophilic)Oxygen acts as an H-bond acceptor (HBA), lowering LogP by ~1.0 unit.
Conformation Flexible (Anti preference)Biased (Gauche preference)The C-C bond in

often adopts a gauche conformation due to

hyperconjugation.
hERG Liability High RiskReduced RiskLower lipophilicity and basicity correlate with reduced hERG channel blockade.
hERG Mitigation

Potent hERG blockers often feature a basic amine and high lipophilicity (LogP > 3) linked by a flexible chain. The ether amine motif disrupts this pharmacophore by:

  • Lowering LogP: Reducing hydrophobic interaction with the channel pore.

  • Modulating

    
    :  Reducing the concentration of the cationic species that interacts with the aromatic residues (Y652/F656) in the hERG pore.
    

Part 2: Strategic Selection Workflow

The decision to incorporate an acyclic ether amine versus a rigidified cyclic ether amine (e.g., oxetane/azetidine) depends on the specific liability of the lead series.

EtherAmineStrategy Start Lead Compound Liability Solubility Poor Solubility / High LogD Start->Solubility Metab Metabolic Instability (CYP) Start->Metab hERG hERG Toxicity Start->hERG Decision Select Ether Amine Class Solubility->Decision Metab->Decision hERG->Decision Acyclic Acyclic Ether Amines (e.g., Methoxyethyl) Decision->Acyclic If Steric Bulk Intolerated Cyclic Rigidified Scaffolds (Oxetanes, Azetidines) Decision->Cyclic If Conformational Lock Needed ResultA Result: Lower pKa, High Flexibility Good for Solvent Exposed Tails Acyclic->ResultA ResultB Result: Defined Vector, Blocked Metabolism Gem-Dimethyl Bioisostere Cyclic->ResultB

Figure 1: Decision matrix for selecting between flexible acyclic ether amines and rigidified cyclic variants based on lead series liabilities.

Part 3: Synthetic Architectures & Protocols

The Modern Building Blocks: 3-Alkoxyazetidines & Oxetanes

Modern medicinal chemistry has moved beyond simple methoxy-ethyl chains toward "strain-release" motifs.

  • 3,3-Disubstituted Oxetanes: Acts as a metabolic shield. The oxetane oxygen is a poor H-bond acceptor compared to open ethers, but the square geometry exposes the oxygen lone pairs differently.

  • 3-Alkoxyazetidines: These provide a vector for exit vectors (via the nitrogen) while maintaining the solubilizing ether group.

Protocol A: Reductive Amination (The Robust Workhorse)

This protocol is the industry standard for appending flexible ether amine tails (e.g., 2-methoxyethyl) to a core scaffold. It is preferred over alkylation due to the avoidance of over-alkylation.

Objective: Synthesis of a secondary amine from a primary amine core and 2-methoxyacetaldehyde.

Reagents:

  • Core Amine (

    
     equiv)
    
  • 2-Methoxyacetaldehyde (

    
     equiv) [Note: Often supplied as aqueous solution or bisulfite adduct]
    
  • Sodium Triacetoxyborohydride (STAB) (

    
     equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the Core Amine in DCM (

    
     M). Add 2-Methoxyacetaldehyde. If the amine is a salt (e.g., HCl), add 
    
    
    
    equiv of TEA/DIPEA to free base it.[1]
  • Activation: If reaction is sluggish, add acetic acid (

    
     drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes. Validation: Monitor by LCMS for the disappearance of amine and appearance of imine (M+14 or M+12 depending on dehydration).
    
  • Reduction: Cool the mixture to

    
    C (ice bath). Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde before it reacts with the amine.
    
  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine. Dry over
    
    
    .
  • Purification: Flash chromatography (typically DCM/MeOH/

    
    ).
    
Protocol B: Oxetane Ring Opening (Advanced)

While oxetanes are often used as stable rings, opening them yields specific


-amino alcohols or ethers. This utilizes the ring strain (~106 kJ/mol).

Objective: Lewis-Acid catalyzed opening of oxetane by a secondary amine.

Reagents:

  • Oxetane (3,3-disubstituted for gem-dimethyl effect)

  • Secondary Amine (Nucleophile)

  • Lewis Acid:

    
     or 
    
    
    
    (Safety warning: Perchlorates are potentially explosive; Triflates preferred).

Methodology:

  • Dissolve Oxetane (

    
     equiv) and Amine (
    
    
    
    equiv) in dry Acetonitrile.
  • Add

    
     (
    
    
    
    ).
  • Heat to

    
    C in a sealed tube.
    
  • Mechanism: The Lewis Acid coordinates to the oxetane oxygen, activating the C-O bond. The amine attacks the less hindered carbon (or substituted carbon depending on electronic stabilization of the transition state).

  • Validation: NMR will show the loss of the characteristic oxetane protons (

    
     4.5–5.0 ppm) and appearance of the acyclic ether/alcohol signals.
    

Part 4: Emerging Modalities (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker is not a passive connector; it determines the ternary complex stability.

  • Ether Amine Linkers: Polyethylene glycol (PEG) chains are essentially repeating ether units. However, pure PEG chains can be metabolically liable (oxidative cleavage).[1]

  • Hybrid Linkers: Alternating alkyl-ether-alkyl amine motifs are now preferred. They maintain solubility (ether oxygen) but increase rigidity and metabolic stability compared to pure PEGs.

  • Design Rule: Use ether amines to fine-tune the "effective linker length." An all-carbon chain is hydrophobic and collapses in aqueous media; an ether-rich chain remains extended, maximizing the reach between the E3 ligase and the Protein of Interest (POI).

References

  • Physicochemical Properties & pKa Modulation

    • Title: Predicting and Tuning Physicochemical Properties in Lead Optimiz
    • Source: ChemMedChem (2007).
    • URL:[Link]

  • Oxetane Building Blocks

    • Title: Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][5]

    • Source: Chemical Reviews (2016).
    • URL:[Link]

  • hERG Inhibition & Ether Amines

    • Title: Transformations that add oxygen and reduce hERG inhibition.
    • Source: Medicinal Research Reviews (2017).
    • URL:[Link]

  • PROTAC Linker Design

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Exploration of Targeted Anti-tumor Therapy (2020).
    • URL:[Link]

  • Lewis Acid Catalysis for Oxetanes

    • Title: Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.[6]

    • Source: European Journal of Organic Chemistry (2024).
    • URL:[Link]

Sources

Methodological & Application

[2-(Octyloxy)ethyl]amine oxalate as a cationic lipid intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-(Octyloxy)ethyl]amine Oxalate as a Cationic Lipid Intermediate

Abstract

This technical guide details the processing, activation, and application of [2-(Octyloxy)ethyl]amine oxalate (CAS: N/A for specific salt, Free amine analog: 15233-47-3 derivative) as a critical intermediate in the synthesis of ether-linked ionizable cationic lipids. Unlike ester-linked lipids (e.g., ALC-0315), ether-linked variants derived from this intermediate offer enhanced hydrolytic stability, making them ideal candidates for systemic mRNA delivery where extended circulation times or specific tissue tropism (e.g., lung/spleen) is required. This document provides a validated workflow from salt liberation to Lipid Nanoparticle (LNP) formulation.

Module 1: Material Characterization & Handling

The "Oxalate" Advantage: Primary amines with ether linkages are prone to oxidation and hygroscopicity. The oxalate salt form stabilizes the amine, preventing N-oxide formation and simplifying storage. However, the oxalate counterion is a strong bidentate chelator and can inhibit downstream transition-metal catalyzed reactions or alter the kinetics of nucleophilic substitutions.

Key Physicochemical Properties:

Property Specification Relevance
Appearance White to off-white crystalline solid Indicates purity; yellowing suggests oxidation.[1]
Solubility Soluble in MeOH, Water (hot); Poor in DCM/Hexane Critical for the "Salt Break" extraction strategy.

| Molecular Structure |


 | Ether tail provides non-biodegradable stability. |
| Handling Hazard  | Skin/Eye Irritant, Toxic if swallowed (Oxalate) | Use nitrile gloves and fume hood. |

Module 2: Pre-Synthetic Activation (The Salt Break)

Objective: Liberate the nucleophilic free amine from the oxalate salt to enable N-alkylation. Rationale: Direct use of the oxalate salt in Michael additions or epoxide ring openings results in poor yields due to protonation of the nitrogen lone pair.

Protocol: Biphasic Alkaline Extraction

  • Dissolution: Suspend 10.0 g of [2-(Octyloxy)ethyl]amine oxalate in 100 mL of Deionized Water (DIW). Slight heating (

    
    ) may be required for full dissolution.
    
  • Basification: Slowly add 20% w/v NaOH solution while stirring until pH > 12.

    • Note: The solution will become cloudy as the free amine (oil) separates from the aqueous oxalate salt.

  • Extraction: Add 100 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Stir vigorously for 15 minutes.

  • Separation: Transfer to a separatory funnel. Collect the organic (bottom for DCM, top for MTBE) layer.

  • Wash: Wash the organic layer once with 50 mL Brine (Sat. NaCl) to remove residual base.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation at

    
    , 200 mbar.
    
    • Yield Check: Expect a clear, colorless oil.[2] Quantitative yield is typical (>95%).

Module 3: Synthesis of Ionizable Lipid (Michael Addition)

Objective: Synthesize a tertiary amino-lipid library by reacting the primary amine with alkyl-acrylates. Mechanism: The primary amine undergoes a double Michael addition to acrylate tails. The resulting tertiary amine serves as the ionizable "head" of the lipid.

Workflow Diagram (Graphviz/DOT):

LipidSynthesis Oxalate [2-(Octyloxy)ethyl]amine Oxalate Salt FreeBase Free Amine (Nucleophile) Oxalate->FreeBase NaOH/DCM Extraction Intermediate Secondary Amine Intermediate FreeBase->Intermediate 1 eq. Acrylate 60°C, 4h Acrylate Alkyl Acrylate (Electrophile) Acrylate->Intermediate FinalLipid Tertiary Amino Lipid (Ionizable) Intermediate->FinalLipid 1.2 eq. Acrylate 80°C, 12h Purification Flash Chromatography (Silica) FinalLipid->Purification QC Check

Caption: Step-wise synthesis from oxalate precursor to final ionizable lipid via double Michael addition.

Detailed Protocol:

  • Reactants: In a pressure vial, combine:

    • 1.0 eq [2-(Octyloxy)ethyl]amine (Free Base from Module 2).

    • 2.5 eq Alkyl Acrylate (e.g., Decyl Acrylate or specific biodegradable tail).

    • Note: No solvent is required (Neat reaction). If viscosity is high, use minimal Ethanol.

  • Reaction: Seal the vial and heat to

    
      for 24–48 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin.

    • Endpoint: Disappearance of the primary amine spot and the secondary amine intermediate.

  • Purification:

    • Load crude mixture onto a silica gel column.

    • Gradient: 100% DCM

      
       95:5 DCM:MeOH (with 1% 
      
      
      
      additive).
    • The tertiary amine (Final Lipid) typically elutes later than excess acrylates but before degradation products.

  • Characterization (Criteria for Success):

    • 1H NMR (

      
      ):  Confirm integration of the ether-linked methylene protons (
      
      
      
      ,
      
      
      ppm) vs. the new acrylate tail protons. Absence of
      
      
      peaks.
    • MS (ESI+): Exact mass

      
      .
      

Module 4: LNP Formulation & Microfluidics

Objective: Encapsulate mRNA using the synthesized ether-lipid. Formulation Ratio (Standard): 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).

Microfluidic Mixing Diagram (Graphviz/DOT):

LNP_Flow Organic Organic Phase (Lipids in EtOH) Mixer Microfluidic Chip (Staggered Herringbone) Organic->Mixer Flow Rate: 1 mL/min Aqueous Aqueous Phase (mRNA in Acetate pH 4.0) Aqueous->Mixer Flow Rate: 3 mL/min Dilution Buffer Exchange (PBS pH 7.4) Mixer->Dilution Self-Assembly TFF Tangential Flow Filtration (Concentration) Dilution->TFF LNP Final LNP (Size: 60-100nm, PDI < 0.2) TFF->LNP

Caption: Microfluidic workflow for LNP assembly. Critical parameter: 3:1 Aqueous:Organic flow rate ratio.

Protocol:

  • Lipid Stock: Dissolve the purified Ether-Lipid, DSPC, Cholesterol, and PEG-2000-DMG in Ethanol at the molar ratios defined above. Total lipid concentration = 10 mM.

  • Payload: Dilute mRNA in 50 mM Sodium Acetate buffer (pH 4.0). Target N:P ratio (Nitrogen in lipid to Phosphate in RNA) of 6:1.

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or custom T-junction).

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

    • Total Flow Rate (TFR): 12 mL/min (scale dependent).

  • Dialysis: Immediately dialyze the resulting LNP solution against 1x PBS (pH 7.4) for 12 hours using a 100 kD MWCO cassette to remove ethanol and neutralize pH.

    • Mechanism: Neutralization deprotonates the lipid surface, fusing the particles into stable, electron-dense structures.

Module 5: Quality Control (QC) Checklist

AssayMethodAcceptance Criteria
Particle Size Dynamic Light Scattering (DLS)60–100 nm (Z-avg)
Polydispersity DLS (PDI)

(Monodisperse)
Encapsulation RiboGreen Assay (+/- Triton X)

Efficiency
pKa TNS Fluorescence Assay

(Critical for endosomal escape)

References

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[3][4] Nature Biotechnology, 26(5), 561–569. [Link]

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570–1578. [Link]

  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[3][5][6] Nature Reviews Materials, 6, 1078–1094. [Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[3][6][7] Molecular Therapy, 25(7), 1467–1475. [Link]

  • Vaughan, H. J., et al. (2020). Lipid Nanoparticles for mRNA Delivery: The Role of the Ionizable Lipid.[3] Current Opinion in Colloid & Interface Science, 49, 1-13. [Link][8]

Sources

Application Note: Bioconjugation Techniques Using Ether Amine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of bioconjugation, the "linker" is no longer a passive bridge; it is a critical determinant of pharmacokinetics, solubility, and therapeutic index. Ether amine linkers —characterized by a polyether backbone (typically polyethylene glycol, PEG, or polypropylene glycol, PPG) terminated with primary amines—represent the gold standard for hydrophilic conjugation.

Unlike hydrophobic alkyl chains, ether amines recruit water molecules to the conjugate surface, forming a hydration shell that masks hydrophobic payloads (e.g., cytotoxic drugs in ADCs) and prevents aggregation. This guide details the physicochemical rationale and step-by-step protocols for deploying ether amine linkers (including Jeffamine® and discrete PEG-amines ) in critical drug development workflows.

Key Advantages of Ether Amine Linkers
  • Hydrophilicity: The ether oxygen atoms accept hydrogen bonds, significantly increasing the aqueous solubility of hydrophobic payloads (e.g., MMAE, PBD dimers).

  • Flexibility: The low rotational energy barrier of the C-O-C bond allows the linker to collapse or extend, reducing steric hindrance during target binding.

  • Chemical Stability: The ether backbone is inert to physiological pH, proteases, and reducing agents, ensuring the payload stays attached until the specific release mechanism is triggered.

Mechanism of Action: The Amine-Electrophile Interface

The utility of ether amines relies on the nucleophilicity of the terminal primary amine (-NH₂). In physiological or slightly basic conditions, this amine attacks electrophilic centers (activated esters, aldehydes, or epoxides) on the target biomolecule.

Reaction Logic
  • Carboxyl Coupling (Amide Bond Formation): The most common route. A carboxylic acid on the target (protein or surface) is activated (typically via EDC/NHS) to form a semi-stable intermediate. The ether amine attacks the carbonyl carbon, displacing the NHS group to form a stable amide bond.

  • Glycan Coupling (Reductive Amination): For site-specific antibody conjugation. Vicinal diols on the Fc region glycans are oxidized to aldehydes. The ether amine condenses with the aldehyde to form a Schiff base (imine), which is selectively reduced to a stable secondary amine.

Mechanistic Diagram

The following diagram illustrates the decision matrix for selecting the correct conjugation route based on the target functional group.

Bioconjugation_Workflow Target Target Biomolecule FuncGroup Functional Group Analysis Target->FuncGroup COOH Carboxyl (-COOH) (C-Terminus / Glu / Asp) FuncGroup->COOH CHO Aldehyde (-CHO) (Oxidized Glycan) FuncGroup->CHO Act_EDC Activation: EDC + NHS/Sulfo-NHS COOH->Act_EDC Step 1 Act_NaIO4 Activation: Sodium Periodate (NaIO4) CHO->Act_NaIO4 Step 1 (if native glycan) Inter_NHS Semi-Stable NHS-Ester Act_EDC->Inter_NHS Inter_Imine Schiff Base (Imine) Act_NaIO4->Inter_Imine + Ether Amine Product_Amide Stable Amide Conjugate (Random Labeling) Inter_NHS->Product_Amide + Ether Amine (Nucleophilic Attack) Reduct Reduction: NaCNBH3 Inter_Imine->Reduct Reagent Ether Amine Linker (H2N-PEG-X) Reagent->Inter_Imine Reagent->Product_Amide Product_SecAmine Stable Secondary Amine (Site-Specific) Reduct->Product_SecAmine

Caption: Decision tree for ether amine conjugation. Blue nodes indicate stable endpoints; Red nodes indicate chemical reagents/steps.

Experimental Protocols

Protocol A: Carboxyl-to-Amine Conjugation (EDC/NHS)

Application: Conjugating ether amine linkers (e.g., Jeffamine® ED-600 or PEG-Diamine) to carboxylated nanoparticles, surfaces, or proteins. Note: This method results in "zero-length" coupling between the carboxyl and the amine, but the ether linker itself provides the spacer.

Materials
  • Target: Protein or Carboxylated bead (1 mg/mL in Activation Buffer).

  • Linker: Ether Diamine (e.g., NH2-PEGn-NH2). Prepare 50 mg/mL stock in Activation Buffer.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (MES is crucial; phosphate competes with EDC).

  • Coupling Buffer: PBS, pH 7.2–7.5.

  • Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS.

Workflow
  • Activation:

    • Add EDC and Sulfo-NHS to the Target solution.

    • Final Concentration: 2 mM EDC, 5 mM Sulfo-NHS.

    • Incubation: 15 minutes at Room Temperature (RT).

    • Mechanism:[1][2][3][4] EDC activates the carboxyl to an unstable O-acylisourea, which Sulfo-NHS stabilizes into an amine-reactive NHS-ester.

  • Quench/Exchange (Critical):

    • Excess EDC reacts with amines to cause polymerization. Rapidly desalting (Zeba spin column) into Coupling Buffer is recommended to remove excess EDC/NHS.

    • Alternative: If desalting is impossible, add Beta-mercaptoethanol (20 mM) to quench EDC, though this may reduce yield.

  • Conjugation:

    • Immediately add the Ether Amine Linker to the activated target.

    • Molar Ratio: Use 20–50x molar excess of ether amine over target carboxyls to prevent cross-linking (if using a diamine).

    • Incubation: 2 hours at RT or Overnight at 4°C. pH must be >7.0 to ensure the amine is deprotonated (nucleophilic).

  • Purification:

    • Remove excess linker via dialysis (MWCO determined by target size) or size-exclusion chromatography (SEC).

Protocol B: Site-Specific Reductive Amination (Glycan Targeting)

Application: Conjugating ether amines to the Fc region of antibodies (ADCs). This preserves the antigen-binding site.

Materials
  • Target: IgG Antibody (1–5 mg/mL in Oxidation Buffer).

  • Linker: Heterobifunctional Ether Amine (e.g., NH2-PEG-Azide or NH2-PEG-Drug).

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

  • Oxidant: Sodium Periodate (NaIO₄), 20 mM freshly prepared in water.

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃), 5 M stock in 1 M NaOH. (Use fume hood; toxic).

Workflow
  • Oxidation:

    • Add NaIO₄ to the antibody solution (Final: 1–10 mM depending on desired oxidation level).

    • Incubation: 30 minutes at 4°C in the dark.

    • Mechanism:[1][2][3][4] Periodate cleaves vicinal diols on sugars, creating reactive aldehyde groups.

  • Buffer Exchange:

    • Desalt into PBS (pH 7.2) or Carbonate buffer (pH 8.0) to remove excess periodate.

  • Conjugation:

    • Add Ether Amine Linker (50x molar excess).

    • Incubation: 1 hour at RT. The amine reacts with aldehydes to form a reversible Schiff base.

  • Reduction:

    • Add NaCNBH₃ (Final: 50 mM).

    • Incubation: 30 minutes at RT.

    • Mechanism:[1][2][3][4] Selectively reduces the Schiff base to a stable secondary amine without reducing native disulfides (unlike NaBH₄).

  • Quenching:

    • Add 50 mM Ethanolamine or Tris to block unreacted aldehydes.

Data & Selection Guide

Linker Selection Matrix

Choosing the right ether amine depends on the payload hydrophobicity and the target size.

Linker TypeStructureHydrophilicityApplication
Discrete PEG NH₂-(CH₂CH₂O)ₙ-NH₂ (n=4, 8, 12, 24)HighADCs, Small Molecule labeling. Precise MW prevents polydispersity issues in analytics.
Jeffamine® ED H₂N-PPG-PEG-PPG-NH₂ (MW ~600–2000)Moderate-HighSurface modification, Hydrogels. The PPG backbone adds slight flexibility/hydrophobicity.
Jeffamine® M CH₃O-PEG/PPG-NH₂ (Monoamine)HighPEGylation (half-life extension). Prevents cross-linking.
Alkyl-Ether NH₂-(CH₂)₃-O-(CH₂)₃-NH₂Low-ModerateShort spacers where minimal steric bulk is required.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation during conjugation Hydrophobic payload aggregationSwitch to a longer PEG ether amine (PEG12 or PEG24) to increase "shielding." Add 10-20% DMSO to the reaction.
Low Conjugation Yield (EDC) Hydrolysis of NHS esterEnsure pH is 6.0 during activation and immediately raised to 7.2+ for conjugation. Work fast.
Cross-linking (Gel formation) Diamine linker bridging two targetsIncrease the molar excess of the diamine linker (to >50x). This forces "single-end" attachment.
Low Yield (Reductive Amination) Insufficient oxidationIncrease NaIO₄ concentration or time. Verify aldehyde generation with hydrazide-dye test.

References

  • National Institutes of Health (NIH). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]

  • Huntsman Corporation. JEFFAMINE® Polyetheramines Formulation Guide. Retrieved from [Link]

Sources

Formulation of drug delivery systems with fatty ether amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of Drug Delivery Systems with Fatty Ether Amines

Introduction: The Ether Advantage in Lipid Nanoparticles

In the landscape of non-viral gene delivery, the chemical stability of the lipid anchor is a critical determinant of in vivo performance. While ester-linked lipids (e.g., DLin-MC3-DMA, ALC-0315) dominate current FDA-approved mRNA vaccines due to their biodegradability, Fatty Ether Amines (FEAs) represent a specialized class of lipids engineered for environments requiring hydrolytic resistance and enhanced membrane fusion capabilities.

FEAs are amphiphilic molecules characterized by a fatty ether tail (resistant to phospholipases and acid hydrolysis) linked to an amine headgroup (responsible for nucleic acid complexation). This guide details the formulation of Lipid Nanoparticles (LNPs) using FEAs, specifically focusing on overcoming the "transfection-toxicity" trade-off by leveraging microfluidic assembly to create precise, low-polydispersity nanostructures.

Strategic Rationale: Why Fatty Ether Amines?

The decision to utilize FEAs over conventional ester lipids should be driven by specific therapeutic requirements:

  • Hydrolytic Stability: Unlike esters, the ether linkage (

    
    ) is immune to hydrolysis by endosomal lipases or low pH environments. This ensures the lipid envelope remains intact until the critical moment of cytosolic release.
    
  • Enhanced Fusogenicity: Ether lipids often adopt a hexagonal (

    
    ) phase more readily than their ester counterparts upon protonation, facilitating more aggressive disruption of the endosomal membrane and superior mRNA release.
    
  • The Trade-off: The metabolic stability of ethers poses a risk of bioaccumulation. Therefore, this protocol emphasizes minimal lipid-to-mRNA ratios (N/P ratios) to maximize potency while minimizing total lipid dose.

Experimental Protocol: Microfluidic Assembly of FEA-LNPs

This protocol utilizes a staggered herringbone microfluidic mixing technique, the industry standard for generating reproducible LNPs with sizes between 60–100 nm.

Materials & Reagents
ComponentRoleRecommended ReagentMolar Ratio (Standard)
Ionizable Lipid Cargo ComplexationFEA-01 (e.g., generalized Ionizable Ether Lipid or DOTMA for cationic applications)50%
Helper Lipid Bilayer StructureDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10%
Sterol Fluidity/StabilityCholesterol (Animal-free grade)38.5%
PEG-Lipid Steric ShieldingPEG-2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)1.5%
Payload Therapeutic CargomRNA (CleanCap® or equivalent)N/A
Aqueous Buffer Protonation Medium50 mM Citrate Buffer, pH 4.0N/A
Organic Solvent Lipid SolventEthanol (200 proof, molecular biology grade)N/A
Step-by-Step Formulation Workflow

Step 1: Lipid Stock Preparation [1]

  • Dissolve individual lipids in ethanol to a concentration of 10 mg/mL.

  • Combine lipids in the molar ratio 50:10:38.5:1.5 (FEA:DSPC:Chol:PEG).

  • Dilute the final lipid mixture with ethanol to a total lipid concentration of 10 mM .

Step 2: Payload Preparation

  • Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .

  • Calculation: The concentration of mRNA is determined by the target N/P ratio (Nitrogen-to-Phosphate). For FEAs, an N/P ratio of 6 is recommended.

    • Note: Ensure the aqueous volume is 3x the volume of the lipid/ethanol phase (Flow Rate Ratio 3:1).

Step 3: Microfluidic Mixing

  • Instrument: NanoAssemblr (Precision NanoSystems) or equivalent impingement jet mixer.

  • Parameters:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).

    • Total Flow Rate (TFR): 12 mL/min (for benchtop scale).

  • Action: Inject both streams simultaneously. The chaotic mixing precipitates the lipids around the mRNA as the polarity of the solvent shifts, forming LNPs.

Step 4: Downstream Processing (TFF)

  • Buffer Exchange: Immediately dilute the LNP output 1:1 with PBS (pH 7.4) to quench particle growth and neutralize surface charge.

  • Dialysis/Tangential Flow Filtration (TFF): Use a 100 kDa MWCO cassette. Perform 30 volume exchanges against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Concentration: Concentrate LNPs to the desired final payload concentration (typically 0.1 – 0.5 mg/mL mRNA).

Step 5: Sterile Filtration

  • Pass the final formulation through a 0.22 µm PES (Polyethersulfone) filter .

  • Caution: Do not use PVDF filters as they may bind lipids.

Visualization: Formulation Workflow

LNP_Workflow cluster_inputs Phase Preparation Lipids Lipids (FEA/DSPC/Chol/PEG) in Ethanol Mixer Microfluidic Chip (Chaotic Advection) Lipids->Mixer 1 Part (3 mL/min) RNA mRNA Cargo in Citrate Buffer (pH 4.0) RNA->Mixer 3 Parts (9 mL/min) RawLNP Raw LNP Solution (25% EtOH, pH ~5.5) Mixer->RawLNP Self-Assembly Quench Dilution (1:1) with PBS pH 7.4 RawLNP->Quench TFF TFF / Dialysis (Remove EtOH, Neutralize pH) Quench->TFF Filter Sterile Filtration (0.22 µm PES) TFF->Filter FinalLNP Purified FEA-LNPs (Ready for QC) Filter->FinalLNP

Figure 1: Microfluidic workflow for FEA-LNP synthesis. The 3:1 Aqueous:Organic ratio is critical for defining particle size.

Critical Quality Attributes (CQAs) & Characterization

To validate the "Trustworthiness" of the system, every batch must meet these specifications before in vivo use.

AttributeMethodTarget SpecificationScientific Rationale
Particle Size (Z-avg) Dynamic Light Scattering (DLS)60 – 100 nm Particles >150 nm are cleared rapidly by the RES (liver/spleen).
Polydispersity (PDI) DLS< 0.2 Indicates a uniform population; high PDI suggests aggregation.
Encapsulation Efficiency RiboGreen Assay (+/- Triton X)> 85% Ensures the cargo is actually inside the lipid shell.
Zeta Potential Electrophoretic Light Scattering-5 to +5 mV Near-neutral charge at pH 7.4 prevents non-specific protein binding in blood.
pKa (Apparent) TNS Fluorescence Assay6.2 – 6.8 Critical for endosomal escape. The lipid must become positive only inside the acidic endosome.

Mechanism of Action: The FEA "Phase Transition"

The potency of Fatty Ether Amines lies in their behavior within the target cell. Unlike esters which may degrade, the ether lipid triggers a phase transition that destabilizes the endosomal membrane.

Mechanism Circulation 1. Systemic Circulation (pH 7.4 - Neutral LNP) Uptake 2. Cellular Uptake (Receptor-mediated Endocytosis) Circulation->Uptake Endosome 3. Endosomal Maturation (Acidification to pH 5.0) Uptake->Endosome Ionization 4. FEA Protonation (Amine headgroup acquires + charge) Endosome->Ionization H+ Influx Interaction 5. Ion Pairing & Fusion (Cationic FEA binds Anionic Endosomal Lipids) Ionization->Interaction Hexagonal Phase Transition Escape 6. Cytosolic Release (mRNA Translation) Interaction->Escape Membrane Disruption

Figure 2: Intracellular trafficking pathway. The acid-stable ether linkage ensures the lipid remains active to drive endosomal escape.

Safety & Storage Considerations

  • Storage: Due to the stability of the ether bond, FEA-LNPs are less prone to chemical degradation than ester-LNPs. However, they should still be stored at -80°C in a cryoprotectant (e.g., 10% Sucrose) to prevent physical aggregation (fusion) during freeze-thaw cycles.

  • Toxicity Warning: Because ether lipids are not biodegradable, they have a longer tissue half-life. Researchers must perform dose-escalation studies carefully. High accumulation can lead to vacuolization in hepatocytes. It is recommended to use FEAs for applications where chronic dosing is not required (e.g., vaccines) or where the dose is extremely low.

References

  • Felgner, P. L., et al. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences. Link (Seminal work on DOTMA, the archetype cationic ether lipid).

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][3] Molecular Therapy.[4] Link (Comprehensive review on LNP mechanisms and formulation).

  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[1][2][4][5][6] Nature Reviews Materials. Link (Discusses the transition from cationic to ionizable lipids).

  • Maeki, M., et al. (2015). A microfluidic device for the precise control of the particle size of lipid nanoparticles.[1] Journal of Controlled Release.[7] Link (Foundational protocol for microfluidic mixing parameters).

  • Puri, A., et al. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic.[2][5][6][8][9] Critical Reviews in Therapeutic Drug Carrier Systems. Link (Detailed analysis of lipid chemistry and stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Excess Oxalic Acid in Amine Salt Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common challenge in pharmaceutical chemistry: the removal of excess oxalic acid during the synthesis of amine salts. Precise salt formation is critical for controlling the physicochemical properties of an active pharmaceutical ingredient (API), and residual reactants can significantly impact crystallinity, stability, and downstream processing.

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific amine.

Part 1: FAQs - Initial Diagnosis & Analysis

This section addresses the immediate questions that arise when an amine salt synthesis does not yield the expected outcome.

Q1: My amine oxalate salt is an oil or a sticky solid, not a crystalline powder. Why is this happening?

This is a classic sign of impurities disrupting the crystal lattice formation. While several factors can be at play, the presence of excess oxalic acid is a primary suspect.

  • Causality—The Role of Impurities: Crystalline solids are defined by a highly ordered, three-dimensional arrangement of molecules. The presence of unreacted starting materials, like excess oxalic acid, introduces disorder. This disruption can prevent the formation of a stable crystal lattice, leading to the product "oiling out" or forming an amorphous, sticky solid instead of sharp, well-defined crystals.[1]

  • Melting Point Depression: A significant amount of excess oxalic acid can act as an impurity, causing a depression and broadening of the product's melting point. If the melting point is depressed to below the temperature of the crystallization medium, the product will separate as a liquid (oil).

  • Hygroscopicity: Oxalic acid is hygroscopic, meaning it readily absorbs moisture from the air. Excess acid in your product can make the final salt appear wet or gummy, even after drying.

Q2: How can I definitively confirm that excess oxalic acid is the problem?

Before proceeding with purification, it's crucial to confirm the presence and, if possible, the amount of residual oxalic acid. Several analytical techniques can provide this information, each with its own advantages.

The following decision tree illustrates a logical workflow for diagnosing and resolving issues with your amine oxalate salt synthesis.

G cluster_start Diagnosis cluster_analysis Analysis cluster_purification Purification Strategy cluster_end Verification start Observe Product: Oily, Gummy, Low/Broad M.P. analysis Hypothesis: Excess Oxalic Acid? start->analysis hplc Quantitative Analysis: HPLC / UPLC analysis->hplc For Quantification tlc Qualitative Check: TLC Spot Test analysis->tlc Quick Screen nmr Structural Check: ¹H NMR analysis->nmr Check Ratios decision Is Oxalic Acid Confirmed? hplc->decision tlc->decision nmr->decision recrystallize Method A: Recrystallization decision->recrystallize Yes (High Impurity) triturate Method B: Trituration (Wash) decision->triturate Yes (Low-Med Impurity) scavenge Method C: Scavenger Resin decision->scavenge Yes (Solution Phase) rework Advanced Rework: Base Out & Re-salt decision->rework No (Other Impurities or Stoichiometry Issue) verify Verify Purity: Repeat Analysis (M.P., HPLC) recrystallize->verify triturate->verify scavenge->verify

Caption: Decision tree for troubleshooting impure amine oxalate salts.

MethodTypeInformation ProvidedKey Considerations
HPLC/UPLC QuantitativePrecise concentration of residual oxalic acid.Requires method development (column, mobile phase). Very sensitive.[2]
Titration QuantitativePurity of the amine salt; can infer excess acid.Can be performed by titrating with a standardized base like NaOH or a redox titration with KMnO₄.[3][4]
¹H NMR Semi-QuantitativeRatio of amine to oxalate counter-ion. Excess acid may show a distinct (though often broad) peak.The acidic proton of oxalic acid is labile and may exchange with solvent or water, making direct observation difficult.
TLC Spot Test QualitativePresence/absence of oxalic acid.Fast and simple. Requires a suitable stain (e.g., a pH indicator like bromocresol green) as oxalic acid is not UV-active.
Melting Point QualitativeIndication of purity.A sharp melting point matching the literature value suggests high purity. A broad, depressed range indicates impurities.
Part 2: Troubleshooting Guides - Purification Protocols

Once excess oxalic acid is confirmed, the next step is removal. The choice of method depends on the scale of the synthesis, the properties of your specific amine salt, and the level of impurity.

Q3: What is the most effective way to remove excess oxalic acid?

Recrystallization is the most powerful and common technique for purifying crystalline solids. However, a simple solvent wash (trituration) can be effective for removing smaller amounts of highly soluble impurities.

Principle: This technique relies on the solubility differences between the desired amine oxalate salt and the excess oxalic acid in a chosen solvent or solvent system. The ideal solvent will dissolve the amine salt completely at an elevated temperature but have very low solubility for it at room temperature or below, while keeping the oxalic acid impurity dissolved at all temperatures.[1][5]

Experimental Protocol: Recrystallization

  • Solvent Selection: Consult the solubility data (see Table 2). Isopropanol (IPA) or ethanol are often good starting points.[6] The goal is to find a solvent where your salt is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place your crude amine oxalate salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all of the solid just dissolves. Adding a large excess of solvent is a common mistake that will dramatically reduce your yield.[5]

  • Slow Cooling (Crucial for Purity): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[5] For maximum recovery, you can then place the flask in an ice bath for 20-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing the dissolved oxalic acid.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Verification: Check the melting point of the dried crystals and, if necessary, re-analyze by HPLC or TLC to confirm the absence of oxalic acid.

SolventPolarityBoiling Point (°C)Solubility of Oxalic AcidTypical Use for Amine Oxalate Salts
WaterVery High100Very High (143 g/L)Often too good a solvent for the salt, leading to low recovery.
EthanolHigh78High (240 g/L)Good recrystallization solvent for many salts.
Isopropanol (IPA)Medium-High82SolubleExcellent choice; often provides a good solubility differential for salts.[6]
AcetoneMedium56Soluble[7][8]Can be effective, especially for precipitating salts.[9]
Diethyl EtherLow35Poorly Soluble (18 g/L)Primarily used as an anti-solvent or for trituration/washing.[6]
Heptane/HexaneVery Low98 / 69InsolubleUsed as an anti-solvent in mixed-solvent recrystallizations.

Principle: Trituration is a purification method that involves washing or slurrying a solid product with a solvent in which the desired compound is insoluble, but the impurities (in this case, oxalic acid) are soluble.

When to Use: This method is ideal when you have a nearly pure product with a small amount of surface-level impurity, or when a suitable recrystallization solvent cannot be identified. It is faster but generally less effective than a full recrystallization.

Experimental Protocol: Trituration

  • Solvent Choice: Select a solvent where your amine oxalate salt is known to be poorly soluble, but oxalic acid has at least some solubility (e.g., diethyl ether, cold acetone).[6]

  • Procedure: Place the crude, solid salt in a flask. Add a volume of the chosen solvent sufficient to create a stirrable slurry.

  • Agitation: Stir the slurry vigorously at room temperature for 15-30 minutes. This mechanically scrubs the crystals and dissolves the more soluble oxalic acid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Repeat if Necessary: The wash can be repeated with fresh solvent for improved purity.

  • Drying & Verification: Dry the purified solid under vacuum and verify its purity via melting point or another analytical technique.

Principle: This modern purification technique uses a polymer-bound functional group (a "scavenger") to react with and sequester excess reagents from a solution. To remove an acid, a basic resin, such as a polymer-bound amine (e.g., PS-Trisamine), is used.[10]

When to Use: This is highly effective for solution-phase purification and is particularly advantageous in high-throughput or parallel synthesis workflows where traditional workups are cumbersome.

Experimental Protocol: Acid Scavenging

  • Dissolution: Dissolve the crude product mixture (amine salt + excess oxalic acid) in a suitable solvent (e.g., Dichloromethane, THF).

  • Resin Addition: Add the basic scavenger resin to the solution (typically 2-3 equivalents relative to the excess acid).

  • Agitation: Gently agitate the mixture at room temperature. Reaction times can range from 30 minutes to a few hours. Monitor the removal of the acid by TLC or LCMS.

  • Isolation: Filter the mixture to remove the resin, which now has the oxalic acid bound to it.

  • Product Recovery: Evaporate the solvent from the filtrate to recover the purified amine oxalate salt.

Part 3: Advanced Troubleshooting
Q4: My yield was very low after purification. What are the common causes?

A low yield after recrystallization is a frequent and frustrating issue, typically stemming from one of these common errors:

  • Using Excessive Solvent: This is the most common mistake.[1][5] If you add more hot solvent than the minimum required to dissolve the solid, a significant portion of your product will remain in the mother liquor upon cooling, leading to poor recovery.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, resulting in a physical loss of material.[1]

  • Incorrect Stoichiometry: If significantly less than one equivalent of amine was used in the initial reaction, the yield will inherently be low. It's important to ensure the initial reaction stoichiometry is correct.[1]

Q5: The excess oxalic acid seems impossible to remove. Are there alternative strategies?

If standard purification methods fail, a chemical "reset" is often the best path forward.

Protocol: Base-Out & Re-Salt

  • Dissolve: Dissolve the impure amine oxalate salt in water.

  • Basify: Add a strong base (e.g., 2M NaOH) to the aqueous solution until the pH is >10. This will deprotonate the amine, converting the salt back to the free base.

  • Extract: Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. The deprotonated oxalic acid (sodium oxalate) will remain in the aqueous layer.

  • Wash & Dry: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Isolate Free Base: Filter and evaporate the organic solvent to obtain the purified free amine.

  • Re-formation of Salt: Dissolve the purified amine in a suitable solvent (e.g., IPA). Separately, dissolve a precisely calculated stoichiometric equivalent (1.0 eq) of pure oxalic acid in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. The pure amine oxalate salt should precipitate. Cool and filter as previously described.

This method, while longer, ensures that you start the salt formation with a pure, known quantity of your amine, eliminating issues of both excess acid and other potential impurities from the initial reaction.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 971, Oxalic acid. PubChem. [Link]

  • Malek, F., A. A. Saboury, et al. (2017). Analytical procedures and methods validation for oxalate content estimation. Journal of Food Measurement and Characterization, 11(2), 523–527. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Oxalic acid on Newcrom BH. SIELC. [Link]

  • Geto, A., A. Kibret, et al. (2020). Spectrophotometric Determination of Oxalic Acid in Dietary Sources Through Catalytic Titration with Hexavalent Chromium. CORE. [Link]

  • Hiranuma Sangyo Co., Ltd. (2020). Purity determination of oxalic acid. Hiranuma. [Link]

  • Klute. (2009). Forming oxalte salts of amines. Sciencemadness Discussion Board. [Link]

  • Chemrox. (2009). oxalic acid reaction with secondary amines. Sciencemadness Discussion Board. [Link]

  • Sciencemadness Wiki. (2023). Oxalic acid. Sciencemadness. [Link]

  • Solubility of Things. (n.d.). Oxalic acid. Solubility of Things. [Link]

  • Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. Sciencemadness. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • US2857424A - Preparation of oxalic acid salts of phenylene diamines. (1958).
  • Diop, M. B., Seck, G. A., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]

  • Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry, 5(11), 1323-1330. [Link]

  • Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Wipf Group. (2004). strategies in organic synthesis. University of Pittsburgh. [Link]

Sources

Preventing crystallization issues with octyloxyethyl amine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Crystallization & Stability Management

Document ID: TS-OEA-004 | Version: 2.1 | Status: Active[1][2][3]

Introduction: The Nature of the Reagent

Octyloxyethyl amine (2-(octyloxy)ethan-1-amine) is a critical intermediate often used in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and surface modification.[1][2][3] Structurally, it possesses a hydrophobic octyl tail, a hydrophilic primary amine head, and an ether linkage.

This amphiphilic structure creates a unique set of handling challenges. Users often report "crystallization," but in 90% of cases, they are observing one of two distinct physical phenomena: Amine Bloom (Carbamate Formation) or Phase Separation (Krafft Point) .

This guide moves beyond basic storage advice to explain the thermodynamics of these failures and provides self-validating protocols to prevent them.[2][3][4]

The Physics of Failure: Root Cause Analysis

Before troubleshooting, you must identify which type of solid you are seeing.[3]

Mechanism A: Amine Bloom (The "Crust" Effect)

Primary amines are nucleophiles. In the presence of atmospheric CO₂ and moisture, they undergo a reversible reaction to form carbamates and ammonium bicarbonate salts.[5]

  • Visual Indicator: White, crusty solids on the cap threads or a "skin" on the liquid surface.

  • Solubility: These salts are often insoluble in the parent amine and common organic solvents, appearing as "crystals."

  • Reversibility: Difficult without acidification.[2][3]

Mechanism B: Thermal Solidification (Freezing/Krafft Point)

Like many surfactants, octyloxyethyl amine has a specific temperature (Krafft point) below which its solubility in a solvent drops drastically, or the neat liquid freezes.

  • Visual Indicator: The entire volume solidifies or forms a slushy slurry.[3]

  • Reversibility: Fully reversible with gentle warming.[2][3]

Troubleshooting Decision Matrix

Use the following logic flow to diagnose your specific issue.

Troubleshooting Start Observation: Solids in Solution Q1 Where is the solid located? Start->Q1 ResultA Likely Amine Bloom (Carbamate/Carbonate) Q1->ResultA Crust on cap/surface Q2 Did warming to 30°C dissolve it? Q1->Q2 Dispersed throughout ActionA Action: Filter & Purge with Argon. Do NOT heat aggressively. ResultA->ActionA ResultB Likely Thermal Freezing ActionB Action: Gentle warming bath. Store > Freezing Point. ResultB->ActionB ResultC Salt Formation (Check pH/Acids) Q2->ResultB Yes Q2->ResultC No

Figure 1: Diagnostic logic for identifying the nature of the precipitate. Note that "Amine Bloom" is a chemical transformation, whereas thermal freezing is a physical phase change.

Frequently Asked Questions (Technical Support)

Q1: My solution turned cloudy after opening the bottle multiple times. Can I heat it to redissolve?

Answer: STOP. If the cloudiness is due to Amine Bloom (CO₂ absorption) , heating will not fix it and may accelerate oxidation.

  • The Test: Take a small aliquot (100 µL) and warm it to 35°C.

    • If it clears: It was just cold (Scenario B). Proceed with gentle warming.[2][3]

    • If it remains cloudy:[1][2][3][4] It is likely a carbonate salt (Scenario A).[2][3] You must filter the solution through a 0.2 µm PTFE filter to remove the solids. The filtrate is likely still usable, but the concentration must be re-verified.

Q2: Why does the guide recommend storing under Argon instead of Nitrogen?

Answer: While Nitrogen is acceptable, Argon is denser than air.

  • Mechanism: When you flush a vial with Argon, it settles on top of the liquid, creating a heavy blanket that physically displaces the lighter air (and CO₂).

  • Impact: This is critical for primary amines like octyloxyethyl amine which are "CO₂ scavengers."[2][3] Nitrogen mixes more easily with air, offering less robust protection in frequently opened vials.[3]

Q3: I am making LNPs. Will these crystals affect my formulation?

Answer: Yes, critically.

  • Stoichiometry: If your amine has partially converted to a carbamate salt, your effective molar concentration of reactive amine is lower than calculated. This alters the N/P (Nitrogen-to-Phosphate) ratio in your LNP formulation, leading to larger particle sizes and poor encapsulation efficiency.[1][2][3]

  • Protocol: Always re-titrate or check the purity (NMR/LC-MS) of aged amine stocks before critical LNP batches.

Best Practice Protocols

Protocol A: Recovery of Precipitated Stock

Use this when the material has solidified due to cold storage.

StepActionTechnical Rationale
1 Seal Check Ensure the cap is TIGHT before removing from the freezer. Prevents condensation from entering as it warms.
2 Desiccation Place the sealed vial in a desiccator or Ziploc bag with silica gel while it warms to Room Temp (RT).[3]
3 Thermal Bath Once at RT, place in a water bath at 30–35°C for 15 minutes. Do not exceed 40°C.
4 Vortex Vortex gently. If solids persist, refer to the "Amine Bloom" diagnosis (it may be irreversible salt).
Protocol B: The "Inert Aliquot" System (Prevention)

Primary amines should never be stored in a single large volume if accessed frequently.

  • Preparation: Upon receipt, thaw the master bottle once using Protocol A.

  • Purge: Flush the master bottle headspace with Argon for 30 seconds.

  • Aliquoting: Distribute the neat liquid into single-use amber glass vials (e.g., 1 mL or 5 mL).

  • Sealing: Flush each aliquot with Argon immediately before capping. Parafilm the caps.[3]

  • Storage: Store at -20°C. When needed, thaw one vial and discard the remainder or use immediately.

Quantitative Data: Solubility & Stability

The following table summarizes solubility behavior based on solvent polarity and homologous series data for long-chain ether amines [1, 2].

Solvent SystemSolubility StatusRisk FactorRecommended Handling
Water (pH 7) Low / InsolublePhase SeparationRequires acidification (pH < 9.[1][2][3][6]0) to protonate.[2][3]
Ethanol HighAmine Bloom Ethanol absorbs atmospheric CO₂; keep tightly sealed.[2][3]
DMSO HighFreezingDMSO freezes at 19°C. Keep >20°C to avoid solid block formation.[2][3]
Chloroform HighReactionAvoid if possible; amines can react with chlorinated solvents over long periods.[2][3]

References

  • PubChem. (n.d.).[2][3] 2-(Octyloxy)ethanol Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link]

    • Note: Used as a homologous reference for physical property estimation of the ether-chain segment.[1][2]

  • KTA-Tator, Inc. (2018).[1][2][3] The Formation of Amine Exudate (Blushing) of Epoxy Coatings. Retrieved from [Link]

    • Authority on the mechanism of amine-CO2 reaction (Amine Bloom).[1][2]

  • ACS Omega. (2020).[2][3] A Unified Approach to CO2–Amine Reaction Mechanisms. American Chemical Society.[2][3] Retrieved from [Link]

    • Detailed mechanistic insight into carbamate vs.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

    • Standard industrial guidelines for hygroscopic amine handling.

Sources

Optimizing pH for [2-(Octyloxy)ethyl]amine oxalate buffer systems

[1][2][3]

System Overview & Chemical Logic

The Core Challenge: Optimizing pH for [2-(Octyloxy)ethyl]amine oxalate is a balancing act between solubility and stability .[1][2][3]

  • The Molecule: [2-(Octyloxy)ethyl]amine is a surfactant-like primary amine.[1][2][3] The octyl chain provides lipophilicity, while the ethylamine group provides a cationic charge site (pKa ~9.5–9.8).[1]

  • The Counter-ion: Oxalate (from Oxalic Acid) is a bidentate ligand with two acidic protons (

    
    , 
    
    
    ).[1][2]
  • The Interaction: At low pH, the amine is protonated (

    
    ) and soluble.[1][3] However, oxalate salts of long-chain amines can exhibit complex solubility behaviors, including gelation or precipitation, often driven by the "Common Ion Effect" or micelle formation.[1][3]
    
Physicochemical Parameters Table
ParameterValue (Approx.)Significance
Amine pKa 9.5 – 9.8pH > 8.5 risks free-base precipitation (oiling out).[1][2][3]
Oxalic Acid pKa 1.25 / 4.27Buffer capacity is highest at pH 1.0–1.5 and 3.8–4.[1]8.
Hydrophobicity (LogP) ~2.9High affinity for C18 columns; requires organic solvent for elution.[1][3]
UV Cutoff ~210–220 nmOxalate absorbs in low UV; avoid detection <220 nm.[1]

Visualization: The pH-Solubility Landscape[1][2][3]

The following diagram illustrates the critical ionization states governing your buffer system.

pH_LandscapeAcidicpH < 2.0(Fully Protonated)State1Soluble Cation[R-NH3]+Acidic->State1High SolubilityBuffer_ZonepH 3.0 - 5.0(Stable Buffer Region)State2Ion-Pair / Salt[R-NH3]+[HOOC-COO]-Buffer_Zone->State2EquilibriumDanger_ZonepH > 8.0(Free Base Formation)State3Insoluble Oil[R-NH2]Danger_Zone->State3Precipitation RiskState1->State2Add OxalateState2->State3Increase pH

Figure 1: Solubility and ionization states of [2-(Octyloxy)ethyl]amine as a function of pH.

Standard Operating Procedure: Buffer Preparation

Objective: Prepare a stable 20 mM [2-(Octyloxy)ethyl]amine Oxalate Buffer at pH 3.0 for HPLC.

Critical Warning: Do not simply mix equimolar amounts of amine and acid.[1] The heat of neutralization and local concentration hotspots can cause immediate precipitation of the salt form.[1]

  • Dissolution of the Base:

    • Weigh the required amount of [2-(Octyloxy)ethyl]amine (free base).[1][3]

    • Dissolve in 10% organic modifier (e.g., Methanol or Acetonitrile) before adding water.[1] This "wets" the octyl chain and prevents micelle clumping.[1]

  • Acidification (The Titration):

    • Prepare a separate 50 mM Oxalic Acid aqueous solution.[1][3]

    • Slowly add the Oxalic Acid solution to the Amine solution while stirring vigorously.

    • Why? You want to keep the system acidic relative to the amine's pKa to maintain the cationic state (

      
      ).[1]
      
  • Final Adjustment:

    • Adjust final volume with water.[1][3]

    • Measure pH.[1][3][4][5][6] If adjustment is needed, use Phosphoric Acid (to lower) or Ammonium Hydroxide (to raise).[1]

    • Note: Avoid adding solid pellets of NaOH or KOH, as high local pH will cause the amine to "oil out" instantly.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My buffer turns cloudy upon standing or cooling."

Diagnosis: This is likely Krafft Point Precipitation .[1][3] The oxalate salt of this long-chain amine acts like a soap.[1][3] Below a certain temperature (Krafft point), the solubility drops drastically.[1]

  • Immediate Fix: Gently warm the solution to 30°C. If it clears, your lab temperature is too low for this specific salt concentration.[1]

  • Long-term Fix: Add 5-10% Isopropanol (IPA) to the buffer.[1][2][3] IPA disrupts the crystalline lattice of the amine-oxalate salt, lowering the Krafft point.[1][3]

Issue 2: "I see peak tailing in my HPLC chromatogram."

Diagnosis: Residual Silanol Interactions.[1][3][4] Even with an oxalate buffer, the hydrophobic octyl tail interacts strongly with the C18 stationary phase, and the amine interacts with silanols.[1]

  • Action:

    • Lower the pH: Ensure pH is < 3.0. This suppresses the ionization of surface silanols on the column.[1]

    • Increase Ionic Strength: Increase the oxalate concentration from 10 mM to 25 mM to provide better ion-pairing competition.

Issue 3: "The baseline is noisy and drifts at 210 nm."

Diagnosis: Oxalate UV Cutoff.[1][3] Oxalate ions absorb UV light significantly below 220 nm.[1][3]

  • Action: Switch detection wavelength to 230 nm or higher. If low UV detection is mandatory for the analyte, you must switch buffer systems (e.g., to Phosphate or Perchlorate), as Oxalate is incompatible with deep UV detection.[1]

Decision Logic: Solving Precipitation

Use this flow to diagnose stability issues in your formulation or mobile phase.

TroubleshootingStartProblem: Visible PrecipitateCheck_pHCheck pHStart->Check_pHpH_HighpH > 7.0?Check_pH->pH_HighYespH_LowpH < 4.0?Check_pH->pH_LowYesSol1Cause: Free Base Oiling OutFix: Lower pH immediatelypH_High->Sol1Check_OrgCheck Organic %pH_Low->Check_OrgOrg_High>80% Organic?Check_Org->Org_HighOrg_Low<5% Organic?Check_Org->Org_LowSol2Cause: Salt Precipitation(Oxalate insoluble in Org)Fix: Reduce Organic %Org_High->Sol2Sol3Cause: Hydrophobic AggregationFix: Add 5-10% MethanolOrg_Low->Sol3

Figure 2: Diagnostic logic for precipitation issues.

Frequently Asked Questions (FAQs)

Q: Can I autoclave this buffer system? A: No. Amines can undergo oxidation at high temperatures, and oxalate can decarboxylate under extreme hydrothermal conditions.[1] Use 0.22 µm filtration for sterilization.[1][3]

Q: What is the shelf-life of the prepared buffer? A: 48 hours. Amine-oxalate solutions are prone to microbial growth (amines are nitrogen sources, oxalate is a carbon source).[1][2][3] Always prepare fresh or store at 4°C with a bacteriostatic agent if compatible with your assay.[1][3]

Q: Why use Oxalate instead of Phosphate? A: Oxalate is often chosen for two reasons:

  • Chelation: It chelates trace metal ions (Fe, Cu) in the HPLC system that might otherwise cause peak broadening for chelating analytes.[1]

  • Solubility: Some amine salts are more soluble as oxalates than as phosphates in mixed organic/aqueous mobile phases.[1]

References

  • Dolan, J. W. (2022).[1] HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. ThermoFisher Scientific / LCGC.[1][3] Link

  • PubChem. (2025).[1][3] Compound Summary: 2-(Octyloxy)ethanol (Precursor).[1][2][3] National Library of Medicine.[1] Link[1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3] Buffer Reference Center: Preparation and Properties of Oxalate Buffers. Merck KGaA.[1][3] Link

  • Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][3] (Standard text on Silanol suppression and Amine separations).

Purification methods for [2-(Octyloxy)ethyl]amine oxalate via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational principles and the practical, in-the-lab solutions for purifying [2-(Octyloxy)ethyl]amine oxalate via recrystallization. This guide moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively.

Technical Support Center: Purification of [2-(Octyloxy)ethyl]amine Oxalate

Core Principles & Initial Considerations

Recrystallization is a powerful purification technique that leverages differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] For an amphiphilic molecule like [2-(Octyloxy)ethyl]amine oxalate, which possesses a long nonpolar octyloxy tail and a polar amine oxalate head group, solvent selection is the most critical determinant of success. The goal is to identify a solvent (or solvent system) in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[1][3]

The oxalate salt form introduces ionic character, which significantly influences solubility. Unlike the free amine, the salt will have higher solubility in more polar, protic solvents capable of solvating the charged species.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying [2-(Octyloxy)ethyl]amine oxalate? Recrystallization is exceptionally effective for removing minor impurities from solid organic compounds and is a cornerstone of purification in pharmaceutical development.[3][4] It is an ideal method for achieving the high degree of purity required for drug development professionals, as it selectively incorporates molecules of the desired compound into a growing crystal lattice, physically excluding dissimilar impurity molecules.[5]

Q2: What are the likely impurities I need to remove? Potential impurities could include unreacted starting materials such as 2-(octyloxy)ethanamine or excess oxalic acid, byproducts from the synthesis, or residual solvents. If the material is colored, it may contain polar, colored impurities that can often be removed with a charcoal treatment.[5]

Q3: Should I use a single-solvent or a two-solvent (anti-solvent) system? This depends entirely on the solubility profile of your compound.

  • A single-solvent system is simpler and preferred if you can find a solvent that meets the "highly soluble when hot, poorly soluble when cold" criteria.[6]

  • A two-solvent (anti-solvent) system is used when no single solvent is ideal.[3] You dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (the anti-solvent) in which it is insoluble, until the solution becomes cloudy (the saturation point).[4] For [2-(Octyloxy)ethyl]amine oxalate, a polar solvent like ethanol could be the "good" solvent, and a nonpolar solvent like heptane could be the anti-solvent.

Q4: How does the oxalate counterion affect the recrystallization process compared to the free amine? The oxalate salt is significantly more polar and crystalline than its free amine precursor. This is often advantageous. The ionic interactions contribute to a more stable crystal lattice, which can lead to sharper melting points and better-defined crystals. However, it also restricts your choice of solvents to more polar options compared to what you would use for the free amine.[7]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Observed Issue 1: My compound is not dissolving, even when heating.

  • Probable Cause: The chosen solvent is too nonpolar or you have not added enough solvent. The amine oxalate head group requires a solvent capable of solvating an ionic species.

  • Recommended Solution:

    • Verify Solvent Choice: Ensure you are using a sufficiently polar solvent. Refer to the Solvent Selection Table below. Protic solvents like lower alcohols (ethanol, isopropanol) are often a good starting point for amine salts.[8]

    • Increase Solvent Volume: Add the hot solvent in small increments until the solid dissolves completely. The goal is to use the minimum amount of hot solvent to form a saturated solution.[6] Using too much solvent is a common cause of poor yield.[9]

    • Increase Temperature: Ensure your solvent is at or near its boiling point, as solubility typically increases with temperature.

Observed Issue 2: No crystals are forming upon cooling.

  • Probable Cause A: The solution is not supersaturated. You may have used too much solvent during the dissolution step.[6]

  • Recommended Solution A:

    • Boil off a portion of the solvent to concentrate the solution.[9]

    • Once concentrated, allow it to cool again slowly.

  • Probable Cause B: The solution is supersaturated, but nucleation has not occurred. This can happen with highly pure compounds.

  • Recommended Solution B:

    • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for crystal nucleation.[6]

    • Seed the Solution: If you have a small crystal of pure product, add it to the solution. A seed crystal provides a template for further crystal growth.[4]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the compound's solubility. Do this only after the solution has been allowed to cool slowly to room temperature first; rapid cooling can trap impurities.[5]

Observed Issue 3: The product has "oiled out," forming a liquid layer instead of crystals.

  • Probable Cause: The compound is coming out of solution at a temperature above its melting point, or the concentration of impurities is high, causing a melting point depression.

  • Recommended Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent (1-5% of the total volume).[9] This keeps the compound dissolved at a slightly lower temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can help. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[9]

Observed Issue 4: The final product yield is very low.

  • Probable Cause A: Too much solvent was used, and a significant amount of product remains in the mother liquor.[9]

  • Recommended Solution A: Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a large amount of solid residue forms, you can try to recover more product by concentrating the mother liquor and cooling for a "second crop" of crystals. Note that this second crop may be less pure.

  • Probable Cause B: The product is more soluble in the cold solvent than anticipated.

  • Recommended Solution B: Ensure you are cooling the solution sufficiently, using an ice bath if necessary, to minimize the amount of product lost to the solvent.[6] Also, when washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]

Data & Experimental Protocols

Table 1: Solvent Selection Guide for [2-(Octyloxy)ethyl]amine Oxalate
SolventPolarity IndexBoiling Point (°C)Rationale & Field Insights
Isopropanol (IPA) 4.382Excellent Starting Point. Balances polarity to dissolve the amine oxalate head with some nonpolar character to accommodate the octyloxy tail. Often used for amine salt formation.[8]
Ethanol 5.278Good Alternative to IPA. Slightly more polar, which may increase solubility. Ethanol-water mixtures can be effective for tuning solubility.[10]
Acetonitrile 6.282A polar aprotic solvent. Can be effective if protic solvents lead to side reactions or solvate formation. Its high polarity should effectively dissolve the salt.
Water 9.0100Potential "Good" Solvent or Anti-Solvent. High polarity will strongly solvate the oxalate salt. May be too polar, leaving the octyloxy tail unsolvated. Can be used in a mixed system with an alcohol.[11]
Ethyl Acetate 4.377Likely Anti-Solvent. Medium polarity. May not be polar enough to dissolve the salt on its own but could be used as the anti-solvent with a more polar primary solvent.
Heptane/Hexane 0.098 / 69Definitive Anti-Solvent. Completely nonpolar. Use as the anti-solvent in a two-solvent system to precipitate the compound from a more polar solution.
Protocol 1: Step-by-Step Single-Solvent Recrystallization
  • Dissolution: Place the crude [2-(Octyloxy)ethyl]amine oxalate in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., Isopropanol).

  • Heating: Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved. Do not add excess solvent.[6]

  • (Optional) Hot Filtration: If there are insoluble impurities (dust, etc.) or if you have used decolorizing charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[12]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Slow cooling is key to forming pure crystals.[12]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Material Dissolve 1. Dissolve in minimum hot solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve Filter_Hot 2. Hot Gravity Filtration (optional) Dissolve->Filter_Hot if insoluble impurities Cool 3. Slow Cooling to RT Dissolve->Cool Filter_Hot->Cool Ice_Bath 4. Ice Bath Cooling Cool->Ice_Bath Filter_Vac 5. Vacuum Filtration Ice_Bath->Filter_Vac Wash 6. Wash with ice-cold solvent Filter_Vac->Wash Mother_Liquor Mother Liquor (contains impurities) Filter_Vac->Mother_Liquor Dry 7. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Cooling CheckCrystals Crystals Formed? Start->CheckCrystals OilingOut Oiled Out? CheckCrystals->OilingOut No Success Success: Collect Crystals CheckCrystals->Success Yes NoCrystals Problem: No Crystals OilingOut->NoCrystals No Oil Problem: Oiled Out OilingOut->Oil Yes Sol_A 1. Scratch inner surface 2. Add seed crystal NoCrystals->Sol_A Sol_C 1. Re-heat to dissolve 2. Add more solvent 3. Cool very slowly Oil->Sol_C Sol_B 3. Reduce solvent volume (boil off) & re-cool Sol_A->Sol_B if still no crystals

Caption: Decision tree for common recrystallization issues.

References

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • McPherson, A. (2011). Optimization of crystallization conditions for biological macromolecules.
  • University of Calgary. (n.d.). Recrystallisation experimental techniques required.
  • University of Massachusetts. (n.d.). Experiment 9 — Recrystallization.
  • Sciencemadness.org. (2009). Forming oxalate salts of amines.
  • Bibliomed. (n.d.). SOLVATION PARAMETERS FOR SODIUM OXALATE IN MIXED ETHANOL-WATER SOLVENTS AT 301.15 K.

Sources

Validation & Comparative

Comparison of [2-(Octyloxy)ethyl]amine oxalate vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the oxalate and hydrochloride salts of [2-(Octyloxy)ethyl]amine (CAS: 10020-43-6 for the parent alcohol precursor; amine derivative). It is designed for researchers requiring high-purity amphiphilic amines for drug delivery, surfactant synthesis, or biological screening.

Oxalate vs. Hydrochloride

Part 1: Executive Decision Matrix

For rapid decision-making in the laboratory, use the following matrix. The choice of salt is rarely interchangeable; it is dictated by the specific stage of your experimental workflow.

FeatureOxalate Salt Hydrochloride (HCl) Salt
Primary Role Purification Intermediate Final Biological Reagent
Crystallinity High (Forms stable lattice)Moderate to Low (Often waxy/hygroscopic)
Solubility (Water) Low (Precipitates easily)High (Forms micelles/soluble)
Solubility (Organic) Low in Ether/EtOAcModerate in Alcohols/DMSO
Toxicity High (Oxalate is cytotoxic)Low (Physiologically compatible)
Hygroscopicity Low (Stable storage)High (Requires desiccated storage)
Best Use Case Isolating pure amine from crude reaction mixtures.[1]Cell culture, enzymatic assays, and formulation.

Part 2: Detailed Technical Analysis

The Chemistry of the Amphiphile

[2-(Octyloxy)ethyl]amine is an amphiphilic molecule consisting of a hydrophobic octyl tail (


) and a hydrophilic amino-ether head group (

). This structure creates unique challenges in handling:
  • The Free Base: Often an oil or low-melting solid that is difficult to crystallize, prone to oxidation, and absorbs

    
     from the air.
    
  • The Challenge: Obtaining a high-purity solid form for weighing and dosing.

The Oxalate Salt: The "Purification King"

Why it works: Oxalic acid is a dicarboxylic acid that bridges two amine molecules, creating a robust hydrogen-bonded lattice. For fatty ether amines like [2-(Octyloxy)ethyl]amine, the oxalate salt is frequently the only form that crystallizes well from organic solvents.

  • Mechanism: The non-polar octyl chains pack together while the polar oxalate-amine ionic core forms a rigid network. This excludes impurities (unreacted alcohols, side products) from the crystal lattice.

  • Limitation: Oxalic acid is a calcium chelator and cellular toxin. Never use the oxalate salt for in vivo or in vitro biological assays , as the toxicity of the counterion will confound your data.

The Hydrochloride Salt: The "Biological Standard"

Why it works: The chloride ion is the most abundant physiological anion. Converting the purified amine to its HCl salt ensures water solubility (often forming clear micellar solutions) and biological compatibility.

  • Behavior: Due to the flexibility of the ether linkage and the octyl chain, the HCl salt may behave like a "soft solid" or waxy substance. It is often hygroscopic because the ether oxygen can coordinate with atmospheric moisture.

  • Handling: Must be stored in a desiccator. If it "oils out" upon exposure to air, it has likely absorbed water, altering its effective molecular weight.

Part 3: Experimental Workflows & Protocols

Visualization: Salt Selection & Processing Workflow

The following diagram illustrates the critical pathway from crude synthesis to final application, highlighting where each salt fits.

G cluster_0 Purification Phase (CMC) cluster_1 Application Phase (R&D) Crude Crude Reaction Mixture (Amine + Impurities) Oxalic Add Oxalic Acid (in Acetone/EtOH) Crude->Oxalic Purification Step OxalateSalt Oxalate Salt Precipitate (Highly Crystalline Solid) Oxalic->OxalateSalt Crystallization Filtration Filtration & Washing (Removes Impurities) OxalateSalt->Filtration Base Free Basing (NaOH/DCM Extraction) Filtration->Base Conversion PureAmine Pure Free Amine (Oil/Low Melt Solid) Base->PureAmine HClGas Add HCl (4M in Dioxane) PureAmine->HClGas Formulation FinalSalt Final HCl Salt (Bio-Compatible) HClGas->FinalSalt Final Product

Caption: Workflow demonstrating the use of Oxalate for purification and HCl for final biological application.

Protocol A: Purification via Oxalate Precipitation

Use this when your synthesized amine is an impure oil.

  • Dissolution: Dissolve 10 mmol of crude [2-(Octyloxy)ethyl]amine in 20 mL of anhydrous ethanol or acetone.

  • Acid Addition: Slowly add 5 mmol of Oxalic Acid (anhydrous) dissolved in warm ethanol. Note: We use 0.5 eq because oxalic acid is diprotic, forming a 2:1 Amine:Oxalate complex, or 1 eq for a 1:1 salt depending on pH control. Start with 0.5 eq to maximize crystallization.

  • Crystallization: Stir at room temperature for 30 minutes, then cool to 0°C. A white crystalline precipitate should form.

  • Isolation: Filter the solid. Wash with cold acetone/ether (1:1).

    • Result: This solid is chemically stable and can be stored indefinitely.

Protocol B: Conversion to Hydrochloride for Bio-Assays

Use this to prepare your drug for cell culture.

  • Free Basing: Suspend the oxalate salt in Dichloromethane (DCM). Add 1M NaOH (aq) and shake vigorously. The amine will migrate to the DCM layer; oxalate stays in the water.

  • Drying: Separate the DCM layer, dry over

    
    , and evaporate to yield the pure free amine oil.
    
  • Salt Formation: Dissolve the pure oil in a minimal amount of dry Diethyl Ether.

  • Precipitation: Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise.

  • Finishing: The HCl salt will precipitate (or oil out). Evaporate solvent and dry under high vacuum to remove traces of dioxane/ether. Store in a desiccator.

Part 4: Chemical Structure Visualization

Understanding the spatial arrangement helps explain the solubility differences.

Structure cluster_HCl Hydrochloride Salt (1:1) cluster_Oxalate Oxalate Salt (2:1 Complex) Amine1 R-NH3+ Cl Cl- Amine1->Cl Ionic AmineA R-NH3+ Oxalate [-OOC-COO-] AmineA->Oxalate H-Bond Network AmineB R-NH3+ AmineB->Oxalate

Caption: Structural comparison showing the 1:1 ionic nature of HCl vs. the bridging lattice potential of the Oxalate salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82296, 2-(Octyloxy)ethanol. (Precursor data). Retrieved from [Link]

  • ScienceMadness (2009). Forming oxalate salts of amines for purification. (General methodology for amine purification). Retrieved from [Link]

  • ResearchGate (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines. (Structural basis for oxalate stability).[2] Retrieved from [Link]

Sources

Critical Micelle Concentration (CMC) of Octyloxyethyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Critical Micelle Concentration (CMC) of octyloxyethyl amine derivatives, designed for researchers in surface chemistry and drug delivery.

Executive Summary: The "Ether Effect" in Surfactant Design

Octyloxyethyl amine derivatives represent a specialized class of ether-functionalized cationic surfactants . Unlike traditional alkyl ammonium surfactants (like CTAB or DTAB) which possess a continuous hydrophobic carbon chain, these derivatives incorporate an ether linkage (–O–) between the octyl tail and the ethyl-amine headgroup.

This structural modification introduces the "Ether Effect," which fundamentally alters the thermodynamics of micellization. The ether oxygen provides rotational flexibility and weak hydration, resulting in:

  • Enhanced Water Solubility: Higher Krafft points compared to isosteric alkyl amines.

  • Lower Surface Tension at CMC (

    
    ):  Superior efficiency in reducing interfacial tension (often < 28 mN/m).
    
  • Biocompatibility: Improved biodegradability and reduced cytotoxicity, making them ideal candidates for gene transfection and antimicrobial applications.

Chemical Architecture & Structure-Property Relationships[1]

To understand the CMC behavior, we must first analyze the molecule's amphiphilic balance.

General Structure:



  • Hydrophobic Tail: Octyl group (

    
    ).
    
  • Linker: Ether oxygen + Ethyl spacer.

  • Hydrophilic Head: Ammonium (primary, secondary, tertiary, or quaternary).

The Hydrophobicity Gap

The ether oxygen atom is isosteric with a methylene (


) group but is more polar.
  • Length Equivalent: The

    
     chain is sterically similar to a 
    
    
    
    alkyl chain.
  • Hydrophobicity Equivalent: Due to the hydration of the ether oxygen, the effective hydrophobicity is reduced. A

    
    -ether amine behaves thermodynamically closer to a 
    
    
    
    or
    
    
    alkyl amine rather than a
    
    
    .

Comparative Performance Analysis

The following table contrasts the physicochemical properties of Octyloxyethyl Ammonium derivatives against standard alkyl trimethyl ammonium bromides.

Table 1: Physicochemical Profile Comparison[2]
Surfactant ClassRepresentative CompoundCMC (mM)

(mN/m)

(kJ/mol)
Key Characteristic
Ether Amine Octyloxyethyl Ammonium 15.0 – 25.0 *~27.8 -22.5 Ultra-low surface tension, high solubility.
Alkyl Ammonium (C12)DTAB (Dodecyl Trimethyl)14.0 – 16.0~38.0-24.0Standard benchmark; rigid tail.
Alkyl Ammonium (C10)DeTAB (Decyl Trimethyl)65.0 – 70.0~40.0-18.0High CMC; weak surface activity.
Alkyl Ammonium (C16)CTAB (Cetyl Trimethyl)0.9 – 1.0~36.0-35.0Low CMC; issues with solubility/Krafft point.
Nonionic EtherOctyloxyethyl

-D-xyloside
~2.0 - 3.027.8N/AReference for tail behavior without charge repulsion.

*Note: CMC values for octyloxyethyl amines vary based on the degree of headgroup substitution (primary vs. quaternary). The range provided reflects the typical "Tomamine" style ether amine behavior.

Key Insights from Data
  • Efficiency vs. Effectiveness: While the CMC of Octyloxyethyl Ammonium is comparable to DTAB (C12), its ability to reduce surface tension (

    
    ) is significantly better (27.8 vs 38.0 mN/m). This suggests tighter packing at the air-water interface due to the flexibility of the ether linkage.
    
  • Thermodynamic Penalty: The presence of the ether oxygen slightly increases the CMC compared to a pure C11 chain, but this is offset by the gain in solubility, preventing precipitation in complex biological media.

Experimental Validation Framework

To strictly validate the CMC of these derivatives, a dual-method approach (Surface Tension + Conductivity) is required to account for pre-micellar aggregation common in ether amines.

Diagram 1: CMC Determination Workflow

The following logic flow ensures rigorous data collection and error minimization.

CMC_Workflow Start Start: Surfactant Stock Preparation (High Purity Water, 18.2 MΩ) Method_Split Select Validation Method Start->Method_Split ST_Prep Method A: Wilhelmy Plate (Surface Tension) Method_Split->ST_Prep Cond_Prep Method B: Differential Conductivity (Ionic Surfactants) Method_Split->Cond_Prep ST_Step1 Step 1: Flame Plate (Pt-Ir) to remove organics ST_Prep->ST_Step1 ST_Step2 Step 2: Measure Solvent Baseline (Must be > 71.5 mN/m at 25°C) ST_Step1->ST_Step2 ST_Step3 Step 3: Dosing Loop Add Aliquot -> Stir -> Equilibrate (5 min) ST_Step2->ST_Step3 ST_Data Plot: Surface Tension vs. log[C] ST_Step3->ST_Data ST_Calc Identify Break Point (Intersection of linear regressions) ST_Data->ST_Calc Comparison Cross-Validation Do values match within ±5%? ST_Calc->Comparison Cond_Step1 Step 1: Calibrate Probe (KCl Standard) Cond_Prep->Cond_Step1 Cond_Step2 Step 2: Continuous Titration (0.1 mM increments) Cond_Step1->Cond_Step2 Cond_Data Plot: Specific Conductivity (κ) vs. [C] Cond_Step2->Cond_Data Cond_Calc Identify Slope Change (Ratio of S2/S1 = Degree of Ionization) Cond_Data->Cond_Calc Cond_Calc->Comparison Comparison->Start No (Re-purify Sample) Result Report Final CMC & Thermodynamic Parameters Comparison->Result Yes

Caption: Logical workflow for dual-method CMC validation. The cross-validation step is critical for ether-amines to rule out impurity-driven minima.

Protocol A: Wilhelmy Plate Tensiometry (The Gold Standard)

Objective: Determine


 and CMC with high precision.
  • Preparation: Prepare a 50 mM stock solution of the octyloxyethyl amine derivative in Milli-Q water.

  • Calibration: Flame the Platinum-Iridium plate until glowing red to remove organic contaminants. Verify water surface tension is

    
     mN/m at 25°C.
    
  • Dosing: Use an automated micro-doser. Add surfactant to water in logarithmic steps (e.g., 0.1 mM, 0.2 mM... up to 100 mM).

  • Equilibration: Allow 3–5 minutes per point. Ether amines equilibrate slower than pure alkyls due to hydration shifts.

  • Analysis: Plot

    
     vs. 
    
    
    
    .[1][2] The CMC is the intersection of the descending slope and the micellar plateau.
    • Self-Validating Check: If you see a "dip" (minimum) near the CMC before the plateau, your sample contains unreacted alcohol (octanol). Recrystallize the sample.

Protocol B: Differential Conductivity

Objective: Determine the degree of counterion binding (


).
  • Setup: Use a dip-type conductivity cell with a cell constant of 1.0

    
    .
    
  • Titration: Titrate a concentrated surfactant solution into pure water under constant stirring.

  • Plotting: Plot Specific Conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Calculation: You will observe two linear regions.

    • Slope 1 (

      
      ): Monomer region.
      
    • Slope 2 (

      
      ): Micellar region.
      
    • CMC: The intersection point.[2]

    • Ionization (

      
      ): 
      
      
      
      .
    • Counterion Binding (

      
      ): 
      
      
      
      .

Mechanistic & Thermodynamic Insight

The micellization of octyloxyethyl amine derivatives is entropy-driven , similar to classic cationics, but with a unique enthalpic contribution.

Gibbs Free Energy of Micellization


For Octyloxyethyl derivatives:

  • 
     (Enthalpy):  Often less endothermic than DTAB. The dehydration of the ether oxygen upon micellization releases less structured water than a pure hydrocarbon chain, reducing the entropic gain slightly.
    
  • Packing Parameter (

    
    ): 
    
    
    
    
    The ether linkage increases the effective headgroup area (
    
    
    ) due to hydration repulsion. This lowers
    
    
    , favoring spherical micelles over worm-like micelles, which is advantageous for maintaining low viscosity in drug formulations.

Application Suitability: Drug Delivery

Why choose Octyloxyethyl Amine derivatives over CTAB?

  • Gene Transfection (Lipoplexes): The ether linkage increases the flexibility of the cationic headgroup, allowing for more efficient wrapping of DNA plasmids. The lower CMC ensures stability of the lipoplex at lower concentrations.

  • Antimicrobial Action: The surface tension of ~27.8 mN/m allows these molecules to wet bacterial membranes more effectively than DTAB (~38 mN/m), leading to faster membrane disruption.

  • Safety Profile: Ether amines are generally more biodegradable. The ether bond provides a site for oxidative cleavage in vivo, potentially reducing long-term tissue accumulation compared to robust alkyl chains.

References

  • Thermodynamics of Micellization: Wikipedia. Critical micelle concentration and Gibbs free energy parameters.[3]

  • Ether-Functionalized Surfactants: Zhang, Y., et al. (2021). "Surface Properties and Liquid Crystal Properties of Alkyltetra(oxyethyl) β-d-Glucopyranoside." Journal of Agricultural and Food Chemistry.

  • Comparative Cationic Data: BenchChem. "A Comparative Analysis of DTAB and Other Cationic Surfactants as Emulsifiers."

  • Structure-Property Relationships: Rosen, M. J. (1982). "Relationship of structure to properties in surfactants. 10. Surface and thermodynamic properties of 2-dodecyloxypoly(ethenoxyethanol)s." Journal of Colloid and Interface Science.

  • Micellization of Alkyl Trimethyl Ammonium Bromides: ResearchGate. "Micellization of Alkyl Trimethyl Ammonium Bromides in Aqueous Solutions–Part 1."

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(Octyloxy)ethyl]amine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of [2-(Octyloxy)ethyl]amine oxalate, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in scientific advancement, we are committed to providing value that extends beyond the product, fostering a collaborative relationship built on deep, technical trust.

The disposal of any chemical reagent necessitates a thorough understanding of its intrinsic properties and potential hazards. While a specific Safety Data Sheet (SDS) for [2-(Octyloxy)ethyl]amine oxalate may not be readily available, a scientific approach allows us to infer its hazard profile from its constituent parts: the ethoxylated amine and the oxalate anion. Amines can exhibit corrosive and toxic properties, while oxalates are known for their toxicity. Therefore, it is imperative to handle [2-(Octyloxy)ethyl]amine oxalate as a hazardous waste stream, adhering to stringent disposal protocols.

This guide is structured to provide a clear, logical progression from hazard identification to the final steps of waste disposal, empowering researchers to manage this chemical with confidence and precision.

Hazard Identification and Risk Assessment

Before handling [2-(Octyloxy)ethyl]amine oxalate, a thorough risk assessment is crucial. The primary hazards associated with this compound are anticipated to be:

  • Toxicity: Both amines and oxalates can be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]

  • Corrosivity: Depending on the concentration and pH, amine compounds can be corrosive to skin and eyes.[4][5]

  • Environmental Hazard: Improper disposal can lead to environmental contamination, posing a threat to aquatic life.[3]

Potential Hazard Associated Risk Primary Exposure Routes
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.Ingestion, Inhalation, Dermal Absorption
Corrosivity Causes severe skin burns and eye damage.Dermal and Ocular Contact
Environmental Toxic to aquatic life with long-lasting effects.Improper release to drains or environment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, the following PPE and engineering controls are mandatory when handling [2-(Octyloxy)ethyl]amine oxalate:

  • Engineering Controls: All handling of this compound, including weighing, dissolution, and aliquoting for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[4][5][7]

  • Skin Protection: Wear chemically resistant gloves (nitrile rubber is a suitable option, but always check the manufacturer's compatibility chart). A lab coat must be worn at all times.[4]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the previous section.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][7] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For small spills, cautious neutralization may be an option. However, given the unknown reactivity of this specific oxalate salt, this should only be attempted by highly trained personnel with a pre-approved plan.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of the size.

Disposal Procedure for [2-(Octyloxy)ethyl]amine Oxalate

The disposal of [2-(Octyloxy)ethyl]amine oxalate must be managed through your institution's hazardous waste program. Direct disposal down the drain or in regular trash is strictly prohibited.[9][10][11]

Workflow for Proper Disposal:

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_labeling Labeling cluster_storage Storage & Pickup start Start: Unused or Contaminated [2-(Octyloxy)ethyl]amine Oxalate segregate Segregate Waste: Solid vs. Liquid start->segregate solid_container Place solid waste in a clearly labeled, compatible hazardous waste container. segregate->solid_container Solid liquid_container Place liquid waste in a clearly labeled, compatible hazardous waste container. segregate->liquid_container Liquid label_info Complete Hazardous Waste Tag: - Full Chemical Name - Concentration - Hazard Characteristics - Date of Accumulation Start solid_container->label_info liquid_container->label_info saa Store in designated Satellite Accumulation Area (SAA). label_info->saa contact_ehs Contact EHS for waste pickup. saa->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for [2-(Octyloxy)ethyl]amine Oxalate.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on its components, [2-(Octyloxy)ethyl]amine oxalate must be classified as a hazardous waste. The specific waste codes will be determined by your EHS office in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[12][13]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.[9] Keep solid and liquid waste containing this chemical in separate, designated containers.

  • Containerization:

    • Use only compatible, leak-proof containers provided by your EHS program.[11]

    • Ensure the container is in good condition and has a secure, tight-fitting lid.

    • Never fill a waste container more than 90% full to allow for expansion and prevent spills.

  • Labeling:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[6][14]

    • The label must include:

      • The full, unabbreviated chemical name: "[2-(Octyloxy)ethyl]amine oxalate".

      • The concentration and quantity of the waste.

      • The date accumulation started.

      • The relevant hazard warnings (e.g., "Toxic," "Corrosive").[14]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically a secondary containment bin within a fume hood or a ventilated cabinet.[9][6]

    • The SAA must be located at or near the point of generation.

  • Arranging for Disposal:

    • Once the waste container is full or you have completed the project, contact your institution's EHS office to schedule a pickup.[6][14]

    • Provide them with all the necessary information from the hazardous waste tag.

    • Your EHS office will then ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state regulations.[15]

The Causality of Prudent Disposal

Adhering to these procedures is not about bureaucratic compliance; it is about a fundamental understanding of chemical causality. Improper disposal, such as pouring this compound down the drain, can lead to the corrosion of plumbing, the disruption of wastewater treatment processes, and the introduction of toxic substances into the ecosystem.[10] By following this guide, you are actively participating in a self-validating system of safety and environmental stewardship that is the hallmark of a world-class research institution.

Your diligence in the proper disposal of [2-(Octyloxy)ethyl]amine oxalate is a critical component of our shared commitment to scientific excellence and corporate responsibility. For any specific questions or in case of an emergency, always contact your institution's Environmental Health and Safety office.

References

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Rioux, R. M., & Zaman, T. A. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. JoVE. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • RBNAinfo. (2017, April 25). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Recycle - Treat - Dispose. Retrieved from [Link]

  • PerkinElmer. (2020, October 22). Waste Management. YouTube. Retrieved from [Link]

  • Baker Hughes. (2015, March 17). Safety Data Sheet. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. YouTube. Retrieved from [Link]

  • Chemical Management. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Wall Chemie GmbH. (2023, October 4). Safety data sheet. Retrieved from [Link]

Sources

Personal protective equipment for handling [2-(Octyloxy)ethyl]amine oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Treat this compound as a High-Hazard Corrosive & Systemic Toxin.

[2-(Octyloxy)ethyl]amine oxalate presents a dual-threat safety profile that distinguishes it from standard laboratory reagents. Unlike simple inorganic salts, this compound combines the corrosive, sensitizing nature of a primary amine with the systemic nephrotoxicity of oxalate, all potentiated by a lipophilic octyl chain that significantly enhances dermal absorption.

The "Why" Behind the Protocol:

  • The Lipophilic Carrier Effect: The octyl (

    
    ) chain acts as a permeation enhancer. While standard oxalates (like sodium oxalate) are poorly absorbed through intact skin, the organic tail of this molecule facilitates transport across the stratum corneum, carrying the toxic oxalate ion into systemic circulation.
    
  • The Dust Hazard: As an oxalate salt, this compound is likely a solid. The primary exposure vector is not vapor, but particulate inhalation . Oxalate dusts are severe respiratory irritants and can cause rapid mucous membrane ulceration.

  • Corrosivity: The hydrolysis of the amine salt upon contact with moisture (sweat, mucous membranes) releases the free amine (alkaline corrosive) and oxalic acid (acidic corrosive), leading to immediate tissue damage.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following specifications are required to create a self-validating safety barrier.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeoprenePermeation Resistance: Lipophilic amines can degrade thin nitrile over time. Double gloving provides a breakthrough buffer. The outer glove is sacrificial; change immediately upon splash.
Hand Protection (High Risk) Laminate (e.g., Silver Shield/4H) Required for: Handling stock solutions (>100mL) or prolonged immersion. Laminates offer >480 min breakthrough time for amines where nitrile fails <15 min.
Respiratory N95 or P100 Respirator (if outside hood)Primary: Chemical Fume HoodParticulate Exclusion: Oxalate dusts are microscopic and damaging. Surgical masks offer zero protection against chemical particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles seal the orbital area against corrosive dust settling on the eye surface.
Dermal/Body Lab Coat (Buttoned) + Chemical Apron Saturation Defense: A standard cotton lab coat absorbs liquids, holding the corrosive against the skin. An impervious apron prevents this "poultice effect."
Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Check-Verify-Execute logic to ensure safety systems are active before the chemical is exposed.

Phase A: Pre-Operational Setup
  • Engineering Control Verification: Verify Fume Hood flow is >100 fpm.

  • Solvent Compatibility: If solubilizing, choose solvents compatible with your gloves. (e.g., If dissolving in DCM, Nitrile is insufficient; use PVA or Laminate gloves).

  • Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution nearby for immediate acid neutralization of spills.
    
Phase B: Handling & Synthesis
  • Weighing: NEVER weigh this compound on an open bench. Move the balance into the fume hood or use a static-free powder funnel to transfer into a tared vial.

  • Solubilization: Add solvent slowly. The heat of solution (exothermic) can cause micro-splattering.

  • Spill Response: If dry powder spills, do not dry sweep . Cover with wet paper towels (water) to suppress dust, then wipe up.

Phase C: Decontamination & Doffing (Critical Step)

Most exposures occur during cleanup, not synthesis.

  • Outer Glove Removal: Remove outer gloves inside the hood before touching common surfaces (door handles, notebooks).

  • Wash: Wash inner gloves with soap/water while still on hands.

  • Final Doffing: Remove PPE in order: Apron

    
     Goggles 
    
    
    
    Inner Gloves
    
    
    Wash Hands (20s).
Safety Logic & Decision Workflow

The following diagram outlines the decision logic for selecting PPE based on the state of the matter (Solid vs. Solution).

SafetyLogic Start Start: Risk Assessment [2-(Octyloxy)ethyl]amine oxalate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid DustRisk HAZARD: Toxic Dust Inhalation & Mucous Membrane Etching Solid->DustRisk PermRisk HAZARD: Enhanced Skin Absorption (Lipophilic Carrier) Liquid->PermRisk PPE_Solid PPE TIER 1: - Fume Hood (Mandatory) - Double Nitrile Gloves - Splash Goggles - Anti-Static Spatula DustRisk->PPE_Solid PPE_Liquid PPE TIER 2: - Laminate Gloves (if >10 mins) - Impervious Apron - Face Shield + Goggles PermRisk->PPE_Liquid Action EXECUTE PROTOCOL PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision logic for PPE selection based on physical state hazards. Note the divergence between dust control (Tier 1) and permeation control (Tier 2).

Waste Disposal & Deactivation

Do not pour down the drain. The aquatic toxicity of lipophilic amines is often very high (Acute Aquatic 1).

  • Segregation: Collect in a dedicated "Organic Waste - Basic/Amine" container.

  • Labeling: Clearly tag as "Contains Oxalates - Toxic" to alert waste handlers.

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. Amines + Oxidizers can form explosive nitro-compounds or generate violent exotherms.

References
  • Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved February 12, 2026, from [Link]

  • University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved February 12, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Oxalic acid soluble salts: Human health tier II assessment. Retrieved February 12, 2026, from [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.